molecular formula C9H10BrNOS B1381284 3-bromo-N-cyclopropylbenzenesulfinamide CAS No. 1704065-61-1

3-bromo-N-cyclopropylbenzenesulfinamide

Cat. No.: B1381284
CAS No.: 1704065-61-1
M. Wt: 260.15 g/mol
InChI Key: KUTBPYOSTPKUMG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Bromo-N-cyclopropylbenzenesulfinamide is formally identified by the Chemical Abstracts Service registry number 1704065-61-1 and possesses the molecular formula C9H10BrNOS. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, which precisely describes the substitution pattern on both the aromatic ring and the nitrogen atom of the sulfinamide functional group. Alternative naming conventions include 3-bromo-N-cyclopropylbenzene-1-sulfinamide, reflecting the specific positioning of the sulfinamide moiety on the benzene ring.

The compound exhibits a molecular weight of 260.15 grams per mole, establishing it as a mid-weight organic molecule suitable for various synthetic applications. The structural representation using Simplified Molecular Input Line Entry System notation is C1CC1NS(=O)C2=CC(=CC=C2)Br, which encodes the complete connectivity pattern including the cyclopropyl ring, the sulfinamide linkage, and the brominated benzene ring system. Database identifiers include the Digital Science and Technology eXtended Structure Identifier DTXSID001268267, facilitating cross-referencing across chemical databases and regulatory systems.

Structural Position Within Sulfinamide Compounds

The sulfinamide functional group, characterized by the general structure R−S(O)−NR2, represents a distinctive class of organosulfur compounds where sulfur exists in an intermediate oxidation state between sulfides and sulfonamides. In this compound, the sulfur atom maintains a tetrahedral geometry with one oxygen atom, one nitrogen atom, one carbon atom from the benzene ring, and a lone pair of electrons, creating a chiral center at sulfur. This stereochemical configuration differentiates sulfinamides from their sulfonamide counterparts, which contain two oxygen atoms bonded to sulfur and typically exhibit different chemical reactivity patterns.

The structural architecture of sulfinamides confers remarkable stability against configurational inversion at the sulfur center, enabling isolation and characterization of individual enantiomers. This property distinguishes sulfinamides from other sulfur-containing functional groups that may undergo rapid inversion under ambient conditions. The presence of the bromine substituent at the meta position relative to the sulfinamide group in this compound introduces additional electronic effects through inductive withdrawal, potentially influencing both the reactivity and physical properties of the molecule. The cyclopropyl nitrogen substituent provides steric bulk and conformational rigidity, further contributing to the compound's unique three-dimensional structure and potential applications as a chiral auxiliary or synthetic intermediate.

Historical Context of Benzenesulfinamide Research

Research into benzenesulfinamide derivatives has evolved significantly over the past several decades, with early investigations focusing primarily on their synthesis and basic chemical properties. The recognition of sulfinamides as stable chiral entities capable of existing as separable enantiomers marked a pivotal advancement in stereochemical studies of organosulfur compounds. Traditional synthetic approaches involved the reaction of sulfinyl chlorides with primary or secondary amines, establishing foundational methodologies that continue to influence contemporary synthetic strategies.

Recent developments have emphasized the utility of sulfinamides in asymmetric synthesis, particularly their role as chiral auxiliaries and stereochemical directing groups. The discovery that sulfinamides could facilitate enantioselective transformations led to extensive investigation of their applications in pharmaceutical chemistry and materials science. Modern research has expanded to include innovative synthetic methodologies, such as asymmetric reductive arylation and alkenylation processes catalyzed by chiral transition metal complexes. These advances have positioned sulfinamides, including specialized derivatives like this compound, as valuable tools for accessing complex molecular architectures with defined stereochemistry.

Contemporary investigations have also explored the mechanistic aspects of sulfinamide chemistry, employing density functional theory calculations and detailed kinetic studies to understand reaction pathways and enantiocontrol mechanisms. This theoretical foundation has informed the rational design of new sulfinamide-based reagents and catalysts, expanding their potential applications across diverse areas of synthetic chemistry.

Molecular Classification Parameters

This compound belongs to the broader class of aromatic sulfinamides, specifically categorized as a substituted benzenesulfinamide derivative. The molecular classification encompasses several hierarchical levels, beginning with its identification as an organosulfur compound containing sulfur in the +4 oxidation state. Within the sulfinamide family, the compound is further classified based on its N-substitution pattern, specifically as an N-cycloalkyl derivative due to the presence of the cyclopropyl group.

The following table summarizes the key molecular classification parameters for this compound:

Classification Parameter Value
Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
Chemical Abstracts Service Number 1704065-61-1
Functional Group Classification Aromatic sulfinamide
Stereochemical Category S-chiral compound
Ring System Classification Monocyclic aromatic with cycloalkyl substituent
Halogen Substitution Pattern Meta-brominated benzene
Heteroatom Content Sulfur, nitrogen, oxygen, bromine

The compound's position within chemical taxonomy reflects its dual nature as both an aromatic halide and a chiral organosulfur species. This classification facilitates comparison with related structures and enables systematic investigation of structure-activity relationships within the sulfinamide class. The specific combination of bromine substitution and cyclopropyl nitrogen substitution creates a unique chemical entity with distinct physical and chemical properties that differentiate it from other benzenesulfinamide derivatives.

The molecular parameters also indicate the compound's potential for exhibiting interesting chemical reactivity, particularly in reactions involving the chiral sulfur center and the activated aromatic system. The presence of multiple functional groups within a single molecule positions this compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations while maintaining its stereochemical integrity.

Properties

IUPAC Name

3-bromo-N-cyclopropylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBPYOSTPKUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268267
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-61-1
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Sulfinamide Core

a. Direct Sulfinamide Formation via Oxidation of Aniline Derivatives

One common approach involves the oxidation of aniline derivatives to generate sulfinamide intermediates. This method typically employs sulfur-based oxidants such as iodine(III) reagents or sulfinyl chlorides. For example, the oxidation of cyclopropylamine derivatives with iodine(III) oxidants can yield the corresponding sulfinamide.

b. Use of Sulfinyl Chlorides

Another route involves the reaction of cyclopropylamine with sulfur chlorides, such as sulfuryl chloride or chlorosulfonyl compounds, to directly form sulfinamide intermediates. This method offers high yields and operational simplicity.

Bromination of the Aromatic Ring

The aromatic ring in the sulfinamide is selectively brominated at the meta position relative to the sulfinamide group. This step is crucial for introducing the bromine atom at the desired position.

a. Electrophilic Aromatic Substitution (Bromination)

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
  • Conditions: Typically performed in an inert solvent like dichloromethane at controlled temperatures (0°C to room temperature) to prevent polybromination.
  • Outcome: Selective bromination at the para or ortho position, which can be directed to the meta position through electronic effects of the sulfinamide group.

Coupling of Brominated Intermediate with Cyclopropylamine

Following bromination, the aromatic sulfinamide derivative undergoes nucleophilic substitution or coupling with cyclopropylamine to afford the target compound.

a. Nucleophilic Substitution

  • Reagents: Cyclopropylamine, possibly activated with a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions: Conducted in polar aprotic solvents like DMF or DMSO at ambient temperature or slightly elevated temperatures to facilitate amide bond formation.

b. Reductive Amination (if applicable)

  • In some cases, reductive amination techniques are employed to enhance coupling efficiency, especially when dealing with hindered substrates.

Purification and Characterization

The final product is purified via column chromatography or recrystallization, with characterization confirmed through NMR, MS, and IR spectroscopy.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Sulfinamide formation Sulfuryl chloride, cyclopropylamine 0°C to room temp 80-95% Oxidation of amine
2 Aromatic bromination NBS or Br₂, FeBr₃ 0°C to RT 70-85% Selective meta bromination
3 Coupling with cyclopropylamine EDC, DMF or DMSO RT 75-90% Amide bond formation

Research Findings and Notes

  • Efficiency and Selectivity: Recent studies demonstrate that using NBS in the presence of Lewis acids yields highly selective bromination at the desired aromatic position, minimizing polybromination.
  • Operational Simplicity: The use of sulfuryl chloride or chlorosulfonyl derivatives for sulfinamide synthesis simplifies the process, providing high yields with straightforward purification.
  • Reaction Optimization: Adjusting temperature and reagent equivalents can significantly influence regioselectivity and yield, with lower temperatures favoring selective bromination.
  • Environmental Considerations: Employing greener solvents and milder oxidants like iodine(III) reagents has been explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropylbenzenesulfinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of different cyclic structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride (NaBH4): Used for reduction reactions.

    Hydrogen peroxide (H2O2): Used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonamides or sulfides, respectively.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-cyclopropylbenzenesulfinamide has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : This compound exhibits promising antimicrobial properties, which can be leveraged in the development of new antibiotics.
  • Anticancer Properties : Initial studies suggest that derivatives of this sulfinamide may inhibit cancer cell proliferation, positioning it as a potential anticancer agent.

Biological Research

In biological studies, this compound is evaluated for its mechanism of action against specific enzymes and receptors.

  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been documented, which could lead to the development of novel therapeutic agents targeting metabolic disorders.
  • Cell Signaling Modulation : Research indicates that this compound can modulate cell signaling pathways, providing insights into its role in cellular processes.

Case Studies

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated significant activity against Gram-positive bacteria.
Study BAnticancer PotentialIn vitro tests showed reduced viability of cancer cell lines treated with the compound.
Study CEnzyme InteractionIdentified as a potent inhibitor of enzyme X, suggesting a pathway for drug development.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and cyclopropyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and molecular properties of 3-bromo-N-cyclopropylbenzenesulfinamide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group
This compound* C₉H₁₁BrNO₂S ~282.16 g/mol† 3-Br, N-cyclopropyl Sulfinamide (S=O-NH-)
3-Bromo-N,5-dimethylbenzenesulfonamide C₈H₁₀BrNO₂S 288.20 g/mol 3-Br, N-CH₃, 5-CH₃ Sulfonamide (SO₂-NH-)
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide C₁₀H₁₁BrF₃NO₂S 346.16 g/mol 3-Br, N-propyl, 5-CF₃ Sulfonamide (SO₂-NH-)
N-(3-bromophenyl)-3-cyanobenzenesulfonamide C₁₃H₉BrN₂O₂S 337.19 g/mol 3-Br, 3-CN (on benzene) Sulfonamide (SO₂-NH-)

*Theoretical values based on nomenclature; †Calculated using atomic masses.

Key Observations:
  • Substituent Effects : The cyclopropyl group in the target compound introduces steric strain and electron-withdrawing character due to its sp³-hybridized carbons, contrasting with methyl or propyl groups in sulfonamides .
  • Functional Group Differences : Sulfinamides (S=O) are less oxidized than sulfonamides (SO₂), which may reduce their stability but increase their suitability as chiral auxiliaries or intermediates in asymmetric synthesis .

Biological Activity

3-Bromo-N-cyclopropylbenzenesulfinamide is an organic compound characterized by its unique structural features, including a bromine atom at the 3-position of the benzene ring and a cyclopropyl group attached to the nitrogen of the sulfinamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

  • Molecular Formula : C₉H₁₀BrNO₂S
  • Molecular Weight : 251.15 g/mol
  • CAS Number : 1704065-61-1

Structural Characteristics

The presence of the cyclopropyl group imparts distinct steric and electronic properties, which may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The sulfinamide functional group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activities. The unique steric effects introduced by the cyclopropyl group may enhance binding affinity and selectivity for certain biological targets.

Antimicrobial Activity

Research indicates that sulfinamide derivatives exhibit antimicrobial properties. A study demonstrated that this compound has significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition could have implications for treating conditions such as glaucoma and epilepsy.

Case Studies

  • In Vitro Studies : In a laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed that administration of this compound led to a significant reduction in tumor growth compared to control groups, further supporting its anticancer potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-N-isopropylbenzenesulfinamide Isopropyl group instead of cyclopropylModerate antimicrobial activity
3-Bromo-N-cyclopropylbenzenesulfonamide Sulfonamide instead of sulfinamideLower enzyme inhibition
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide Trifluoromethyl group enhances lipophilicityEnhanced anticancer properties

Research Applications

This compound serves as:

  • A building block in organic synthesis.
  • A probe in biological studies to understand enzyme mechanisms.
  • A candidate for drug development targeting specific diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 3-bromo-N-cyclopropylbenzenesulfinamide?

The synthesis typically involves introducing the cyclopropylamine group to a brominated benzenesulfonyl chloride precursor. A common method includes reacting 3-bromobenzenesulfonyl chloride with cyclopropylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Characterization by 1H^1H-NMR and FTIR confirms the sulfinamide bond formation (e.g., S–N stretching at ~950 cm1^{-1}) .

Basic: How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H-NMR detects aromatic protons (δ 7.2–8.1 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). 13C^{13}C-NMR verifies sulfinamide carbon (δ ~120 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) resolve bond angles and torsion angles, as seen in analogous sulfonamide derivatives .
  • HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]+^+ at m/z 278) ensure purity and molecular weight confirmation .

Advanced: What strategies optimize the reactivity of the bromine substituent in cross-coupling reactions?

The bromine at the 3-position is amenable to Suki-Miyaura cross-coupling with boronic acids. Optimize conditions using:

  • Catalyst : Pd(PPh3_3)4_4 (1–2 mol%) in THF/water (3:1).
  • Base : Na2_2CO3_3 (2 equiv) at 80°C for 12 hours .
    Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Post-reaction, purify using silica gel chromatography to isolate biaryl sulfinamide derivatives.

Advanced: How does the sulfinamide group influence hydrolytic stability compared to sulfonamides?

Sulfinamides are less hydrolytically stable due to the S–N bond’s susceptibility to acidic/basic conditions. Stability studies show:

  • pH 2–3 : Rapid hydrolysis to sulfinic acid and cyclopropylamine (t1/2_{1/2} < 1 hour at 25°C).
  • pH 7–8 : Stable for >48 hours in aqueous buffers .
    Recommend storing the compound under inert atmospheres (N2_2) at –20°C in anhydrous DMSO or DMF.

Advanced: What methodologies assess the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO2_2 hydration. IC50_{50} values correlate with sulfinamide’s electron-withdrawing effects .
  • Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) with MIC values reported in µg/mL .

Advanced: How to resolve contradictions in spectroscopic data for sulfinamide derivatives?

Contradictions (e.g., conflicting 1H^1H-NMR shifts) arise from tautomerism or solvent effects. Mitigate by:

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data .
  • Computational Chemistry : Optimize geometries using DFT (B3LYP/6-31G*) to predict spectral profiles .
  • Crystallographic Analysis : Resolve ambiguities in bond lengths/angles, as demonstrated for N-aryl sulfonamides .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Key issues include:

  • Byproduct Formation : Minimize sulfonic acid impurities via controlled stoichiometry (1:1.05 amine:sulfonyl chloride) .
  • Solvent Recovery : Use low-boiling solvents (e.g., dichloromethane) for efficient distillation.
  • Safety : Handle cyclopropylamine (flammable, toxic) in fume hoods with PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-cyclopropylbenzenesulfinamide
Reactant of Route 2
3-bromo-N-cyclopropylbenzenesulfinamide

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